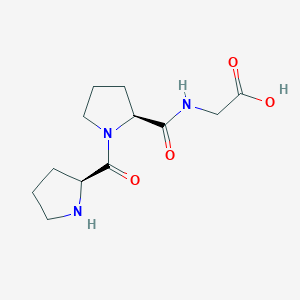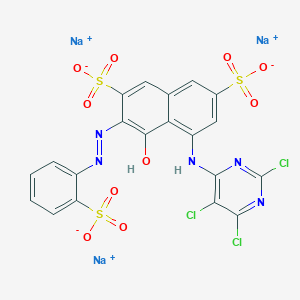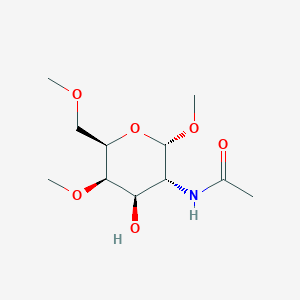
5-Amino-1-benzylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-benzylimidazole-4-carboxamide, also known as AICA ribonucleotide or ZMP, is a purine nucleotide that plays a crucial role in the biosynthesis of adenosine triphosphate (ATP). It is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy homeostasis. In recent years, AICA ribonucleotide has gained attention as a potential therapeutic agent for various metabolic disorders, including diabetes, obesity, and cancer.
Mécanisme D'action
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide activates AMPK by mimicking the effects of AMP, which leads to the phosphorylation of various downstream targets involved in energy metabolism. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased ATP production and energy expenditure.
Effets Biochimiques Et Physiologiques
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been shown to have various biochemical and physiological effects. It can activate AMPK in various tissues, including the liver, muscle, and adipose tissue. It can also increase glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has also been shown to increase fatty acid oxidation in the liver and muscle, leading to reduced lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has several advantages for lab experiments, including its stability and solubility in water and cell culture media. It can also be easily synthesized using chemical or enzymatic methods. However, 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be expensive and may have variable effects depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. One area of interest is the development of novel AMPK activators that are more potent and selective than 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. Another area of interest is the development of combination therapies that target multiple metabolic pathways for the treatment of metabolic disorders. Additionally, further studies are needed to determine the long-term effects and safety of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide in humans.
Méthodes De Synthèse
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 1-benzylimidazole-4-carboxamide with 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide in the presence of a coupling agent. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) enzymes to catalyze the conversion of inosine to 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide.
Applications De Recherche Scientifique
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been extensively studied for its potential therapeutic effects on various metabolic disorders. In vitro and in vivo studies have shown that 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can improve glucose uptake, increase fatty acid oxidation, and reduce inflammation. It has also been shown to have antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
Propriétés
Numéro CAS |
3815-69-8 |
|---|---|
Nom du produit |
5-Amino-1-benzylimidazole-4-carboxamide |
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
5-amino-1-benzylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |
Clé InChI |
JAODJMVGFQELNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)









